molecular formula C17H20N4O4 B15343434 N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine CAS No. 21650-05-5

N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine

Cat. No.: B15343434
CAS No.: 21650-05-5
M. Wt: 344.4 g/mol
InChI Key: QYRGRNBTQLNQON-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine (hereafter referred to by its full systematic name) is a Schiff base derivative combining a quinoxaline moiety, a hydroxylamine linkage, and the amino acid valine. This compound exhibits a complex structure characterized by a conjugated system involving the quinoxaline ring and a propylidene backbone, which facilitates coordination with metal ions. Its synthesis typically involves condensation reactions between hydroxylamine derivatives and quinoxaline-aldehyde precursors, followed by conjugation with valine . The compound’s crystallographic data, resolved via programs like SHELXL and visualized using ORTEP-3 , reveal a planar quinoxaline core and a flexible valine side chain, enabling both hydrophilic and hydrophobic interactions.

Properties

CAS No.

21650-05-5

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-2-[2-(quinoxaline-2-carbonylamino)propanoylamino]butanoic acid

InChI

InChI=1S/C17H20N4O4/c1-9(2)14(17(24)25)21-15(22)10(3)19-16(23)13-8-18-11-6-4-5-7-12(11)20-13/h4-10,14H,1-3H3,(H,19,23)(H,21,22)(H,24,25)

InChI Key

QYRGRNBTQLNQON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Biological Activity

N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine is a complex compound that belongs to the class of quinoxaline derivatives. Quinoxaline compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound by reviewing existing literature, synthesizing findings, and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The quinoxaline moiety is known for its role in various pharmacological effects. The presence of the valine amino acid enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

Quinoxaline derivatives, including this compound, have been studied for various biological activities:

  • Anticancer Activity : Quinoxaline derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that certain quinoxaline compounds exhibit significant growth inhibition against multiple cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Antimicrobial Properties : Research has demonstrated that quinoxaline derivatives possess antibacterial and antifungal activities. They inhibit the growth of pathogenic microorganisms through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
  • Enzyme Inhibition : The compound may also act as an inhibitor of key enzymes involved in tumor progression and inflammation. For instance, quinoxaline derivatives have been reported to inhibit cyclooxygenase enzymes (COX) and lactate dehydrogenase (LDH), which are critical in cancer metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies suggest that modifications in the quinoxaline ring or the substitution patterns on the amino acid can significantly affect potency:

Structural FeatureEffect on Activity
Unsubstituted aromatic ringsHigher activity observed
Electron-withdrawing groupsIncreased potency
Aliphatic linkersGenerally decrease activity
Presence of hydroxyl groupsMay enhance solubility and bioavailability

Case Studies

  • Anticancer Efficacy : A study evaluated various quinoxaline derivatives against 60 cancer cell lines, revealing that compounds similar to this compound showed up to 55% growth inhibition in melanoma cell lines .
  • Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
  • Enzymatic Inhibition : Research indicated that specific substitutions on the quinoxaline ring enhanced inhibition of COX enzymes by up to 70%, suggesting a potential therapeutic application in inflammatory diseases .

Chemical Reactions Analysis

Key Reactive Groups and Their Roles

The compound’s reactivity arises from the following functional groups:

  • Quinoxaline ring : Electrophilic aromatic substitution (EAS) sites at nitrogen and carbon positions.

  • Hydroxyl (-OH) groups : Participate in hydrogen bonding, oxidation, and coordination.

  • Amino (-NH) groups : Act as nucleophiles or ligands.

  • Ester-like linkages : Susceptible to hydrolysis.

  • Imine (C=N) bonds : Prone to reduction or nucleophilic attack.

Hydrolysis

The ester and imine groups undergo hydrolysis under acidic or basic conditions:

Conditions Products Mechanism Source
Aqueous HCl (1M, 80°C)Valine derivative + Quinoxaline-2-carboxylic acidAcid-catalyzed ester cleavage
NaOH (0.1M, 25°C)Sodium salt of valine + Hydroxyquinoxaline fragmentBase-mediated saponification

Research Findings :

  • Hydrolysis kinetics are pH-dependent, with faster rates in alkaline media due to increased nucleophilicity of OH⁻.

  • The imine bond remains stable under mild hydrolysis but degrades under prolonged heating.

Oxidation-Reduction Reactions

The quinoxaline ring and hydroxyl groups participate in redox processes:

Reagent Reaction Type Products Applications
KMnO₄ (acidic)OxidationQuinoxaline-2,3-dione + Valine degradation productsSynthetic intermediate
NaBH₄ReductionSaturated imine → amineBioactive derivative synthesis

Key Observations :

  • Oxidation of the hydroxyl group yields a ketone intermediate, which further reacts to form carboxylic acid derivatives.

  • Reduction of the C=N bond generates a secondary amine, enhancing water solubility .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals due to its hydroxyl, amino, and quinoxaline N-atoms:

Metal Ion Complex Type Stability Constant (log K) Geometry
Cu²⁺Octahedral12.3 ± 0.2Distorted
Fe³⁺Tetrahedral9.8 ± 0.3High-spin

Experimental Data :

  • Cu²⁺ complexes exhibit enhanced antimicrobial activity compared to the free ligand .

  • Stability constants correlate with pH, peaking near neutral conditions.

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases:

Example Reaction :
$$ \text{Compound} + \text{RCHO} \xrightarrow{\text{AcOH}} \text{Schiff base} + \text{H}_2\text{O} $$

Aldehyde Product Yield Conditions
Benzaldehyde78%Glacial AcOH, reflux, 4h
Salicylaldehyde65%RT, 24h

Notable Outcomes :

  • Schiff bases derived from this compound show improved anticancer activity in vitro .

  • Reaction rates depend on aldehyde electrophilicity and steric hindrance.

Factors Influencing Reactivity

  • pH :

    • Acidic conditions favor hydrolysis and electrophilic substitution.

    • Neutral/basic conditions enhance metal coordination and nucleophilic reactions.

  • Temperature :

    • High temperatures accelerate hydrolysis but risk decomposition (e.g., >100°C).

  • Solvent :

    • Polar aprotic solvents (DMF, DMSO) improve Schiff base formation yields .

Unresolved Questions and Research Gaps

  • Kinetic Studies : Detailed rate laws for hydrolysis and oxidation are lacking.

  • Catalytic Applications : Potential as a ligand in organometallic catalysis remains underexplored.

  • Biological Reactivity : In vivo stability and metabolite profiling require further investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to three structural analogs:

N-(2-Hydroxybenzylidene)valine

Quinoxaline-2-carboxaldehyde thiosemicarbazone

N-(1-Hydroxypropylidene)glycine

Table 1: Comparative Structural and Physicochemical Properties
Property Target Compound N-(2-Hydroxybenzylidene)valine Quinoxaline-2-carboxaldehyde thiosemicarbazone N-(1-Hydroxypropylidene)glycine
Molecular Weight (g/mol) 362.35 237.28 263.31 162.14
Functional Groups Quinoxaline, hydroxylamine, valine Benzene, imine, valine Quinoxaline, thiosemicarbazone Glycine, hydroxylamine
Solubility (H₂O, mg/mL) 0.45 (low) 1.2 (moderate) 0.12 (very low) 5.6 (high)
Chelation Capacity Strong (bidentate) Moderate (monodentate) Strong (tridentate) Weak
Biological Activity Antimicrobial (MIC: 12.5 µg/mL)* Antioxidant (IC₅₀: 50 µM) Anticancer (IC₅₀: 8 µM) None reported

MIC: Minimum Inhibitory Concentration against *E. coli .

Key Findings:

Quinoxaline vs. Benzene Core: The quinoxaline moiety in the target compound enhances π-π stacking interactions compared to the benzene ring in N-(2-Hydroxybenzylidene)valine, improving stability in biological matrices . However, this reduces aqueous solubility due to increased hydrophobicity.

Amino Acid Side Chain: The valine side chain confers moderate lipophilicity, contrasting with the hydrophilic glycine in N-(1-Hydroxypropylidene)glycine. This property may enhance membrane permeability in antimicrobial applications .

Chelation Behavior: Unlike thiosemicarbazone derivatives (tridentate ligands), the target compound acts as a bidentate ligand via its hydroxylamine and quinoxaline groups, limiting its metal-binding versatility but improving selectivity for transition metals like Cu²⁺ .

Research Implications and Limitations

While the target compound shows promising antimicrobial activity, its low solubility poses challenges for bioavailability. Comparative studies highlight that substituting valine with polar amino acids (e.g., serine) or modifying the hydroxylamine group could optimize solubility without sacrificing activity . Additionally, its crystallographic refinement via SHELXL ensures high precision in structural data, enabling reliable SAR (Structure-Activity Relationship) modeling .

Preparation Methods

Microwave-Assisted Nucleophilic Aromatic Substitution

The quinoxaline core is synthesized via a halonitrobenzene and α-amino acid reaction. For example, 1-fluoro-2-nitrobenzene reacts with glycine methyl ester under microwave irradiation (100–150°C, 20–30 min), yielding 2-nitro-N-(methoxycarbonylmethyl)aniline with 85–90% efficiency.

Table 1: Comparative Yields for Quinoxaline Precursor Synthesis

Method Temperature (°C) Time (min) Yield (%)
Conventional Heating 120 180 62
Microwave Irradiation 140 25 89

Nitro Reduction and Cyclization

The nitro group is reduced using H₂/Pd-C or Na₂S₂O₄ , followed by cyclization in acidic media (HCl/EtOH) to form quinoxalin-2-ol . Subsequent oxidation with MnO₂ or PCC generates quinoxaline-2-carbaldehyde (75–80% yield).

Formation of the Schiff Base Linkage

Condensation with Amino Alcohol

The aldehyde reacts with 1-amino-2-hydroxypropane in ethanol under reflux, forming the hydroxy(quinoxalin-2-yl)methylideneamino moiety. Anhydrous MgSO₄ is used to sequester water, driving the equilibrium toward imine formation (70–75% yield).

Critical Parameters :

  • Solvent : Ethanol or THF.
  • Catalyst : Trace acetic acid (0.1 equiv).
  • Stereochemical Control : The reaction proceeds with retention of configuration at the quinoxaline chiral center.

Coupling with Valine

Activation of Valine

Boc-protected L-valine is activated using ethyl chloroformate or HOBt/EDC , generating a mixed anhydride or active ester. This intermediate reacts with the hydroxylpropylidene amine under Schlenk conditions (N₂ atmosphere, 0°C → RT), yielding the protected amide (65–70% yield).

Table 2: Coupling Reagents and Efficiency

Reagent System Solvent Yield (%) Purity (%)
EDC/HOBt DMF 68 95
DCC/DMAP CH₂Cl₂ 72 93
ClCO₂Et/NEt₃ THF 65 90

Deprotection and Final Isolation

The Boc group is removed using TFA/CH₂Cl₂ (1:1 v/v), followed by neutralization with NaHCO₃ . The crude product is purified via silica gel chromatography (EtOAc/hexanes gradient) or recrystallization from ethanol/water (85% recovery).

Alternative Pathways and Optimization

Solid-Phase Synthesis

Immobilizing the amino alcohol on Wang resin enables iterative coupling and deprotection steps, enhancing throughput. However, this method suffers from lower yields (50–55%) due to steric hindrance.

Enzymatic Resolution

Lipase B catalyzes the kinetic resolution of racemic intermediates, achieving >99% enantiomeric excess for the L-valine derivative. This approach is critical for pharmaceutical applications requiring chiral purity.

Challenges and Mitigation Strategies

  • Schiff Base Hydrolysis : Stabilized by using aprotic solvents (e.g., THF) and molecular sieves.
  • Racemization : Minimized by coupling at low temperatures (0–5°C) and avoiding strong bases.
  • Byproduct Formation : Controlled via slow addition of acylating agents and rigorous exclusion of moisture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine?

  • Methodology : Synthesis typically involves condensation reactions between quinoxaline derivatives and modified valine precursors. For example, the quinoxalin-2-yl-hydroxymethylideneamino moiety can be introduced via Schiff base formation under mild acidic or basic conditions. Protecting groups (e.g., tert-butoxycarbonyl for amino acids) are often used to prevent side reactions. Purification may require reverse-phase HPLC, as demonstrated in analogous compounds with retention time optimization (F = 0.4–2.2) .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry. For crystalline samples, X-ray diffraction via SHELX software (e.g., SHELXL for refinement) can determine absolute configuration and hydrogen-bonding patterns . Relative response factors (RRF) from HPLC-UV, as in Pharmacopeial Forum data (RRF = 1.00–1.75), ensure purity thresholds .

Q. What are the key hydrogen-bonding motifs observed in its crystal structure?

  • Methodology : Graph set analysis (e.g., Etter’s rules) can classify hydrogen bonds into motifs like R22(8)\text{R}_2^2(8) or D22(10)\text{D}_2^2(10). The quinoxaline nitrogen and hydroxy groups often act as acceptors/donors, forming layered networks critical for stability. Refer to patterns in similar heterocyclic-valine hybrids .

Advanced Research Questions

Q. How does the quinoxaline moiety influence the compound’s interaction with biological targets (e.g., kinases or DNA)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to kinase ATP pockets or DNA grooves. The quinoxaline’s planar structure may intercalate or act as a π-donor, analogous to PI3K inhibitors like SAR245409 . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended.

Q. What analytical challenges arise in quantifying trace impurities or degradation products in this compound?

  • Methodology : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for low-abundance species detection. Relative response factors (RRF) must be calibrated for each impurity, as seen in Pharmacopeial Forum studies (e.g., RRF = 1.75 for amino-alcohol derivatives) . Stability studies under stress conditions (pH, temperature) can identify labile functional groups.

Q. How can computational modeling predict the compound’s metabolic fate or toxicity?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess metabolic soft spots, such as hydrolysis of the hydroxymethylideneamino linkage. Compare to valine adducts like N-(2-hydroxypropyl)valine, where competitive immunoassays quantify hemoglobin adducts for toxicity screening .

Q. What strategies mitigate racemization during synthesis or formulation?

  • Methodology : Chiral stationary-phase HPLC (CSP-HPLC) monitors enantiomeric excess. Reaction conditions (e.g., low temperature, non-polar solvents) and catalysts (e.g., proline-derived organocatalysts) can suppress racemization. Stereochemical integrity is critical, as seen in pibrentasvir analogs with similar valine backbones .

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